2-(Oxalyl-amino)-4,7-dihydro-5h-thieno[2,3-c]thiopyran-3-carboxylic acid
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Overview
Description
2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno[2,3-C]Thiopyran-3-Carboxylic Acid is an organic compound belonging to the class of alpha amino acids and derivatives This compound is characterized by its unique thieno[2,3-c]thiopyran structure, which is a fused heterocyclic system containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno[2,3-C]Thiopyran-3-Carboxylic Acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile. This reaction proceeds under mild conditions and results in the formation of the desired thieno[2,3-c]thiopyran ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno[2,3-C]Thiopyran-3-Carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms within the thieno[2,3-c]thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno[2,3-C]Thiopyran-3-Carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Potential applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which 2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno[2,3-C]Thiopyran-3-Carboxylic Acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Oxalyl-Amino)-4,5,6,7-Tetrahydro-Thieno[2,3-C]Pyridine-3-Carboxylic Acid: This compound has a similar structure but lacks the additional sulfur atom in the thiopyran ring.
2-(Oxalyl-Amino)-6-Oxo-4,5,6,7-Tetrahydro-Thieno[2,3-C]Thiopyran-3-Carboxylic Acid: This compound has an additional oxo group, which can influence its reactivity and biological activity.
Uniqueness
The presence of the thieno[2,3-c]thiopyran ring system with two sulfur atoms distinguishes 2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno[2,3-C]Thiopyran-3-Carboxylic Acid from its analogs. This unique structure can lead to different chemical reactivity and biological interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9NO5S2 |
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Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-(oxaloamino)-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO5S2/c12-7(10(15)16)11-8-6(9(13)14)4-1-2-17-3-5(4)18-8/h1-3H2,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
ZPDVRWNOCOREGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=C1C(=C(S2)NC(=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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